1-(2-Chloro-4-fluorophenyl)cyclobutanamine
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)cyclobutanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. In general, it may interact with enzymes, receptors, or other proteins to exert its effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)cyclobutanamine can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)cyclobutanamine: This compound has a similar structure but lacks the chlorine atom.
1-(3-Chloro-4-fluorophenyl)cyclobutanamine: This compound has the chlorine atom in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-9-6-7(12)2-3-8(9)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
InChI Key |
YYYZLHPFGPNBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)F)Cl)N |
Origin of Product |
United States |
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